2,3-Dichloro-4-methyl-6-nitroaniline

Description

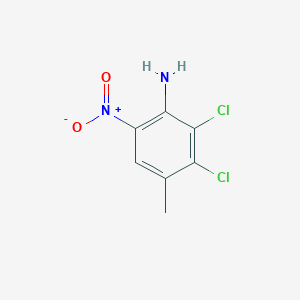

2,3-Dichloro-4-methyl-6-nitroaniline is a halogenated nitroaniline derivative with a molecular formula of C₇H₅Cl₂N₂O₂. It features a nitro group (-NO₂) at position 6, methyl (-CH₃) at position 4, and chlorine atoms at positions 2 and 3 on the aromatic ring. This substitution pattern confers unique physicochemical properties, such as altered solubility, acidity, and reactivity compared to simpler nitroanilines.

Nitroanilines are widely used in agrochemicals, dyes, and pharmaceuticals due to their electron-withdrawing nitro group, which stabilizes intermediates in synthesis. The addition of chloro and methyl substituents further modifies these properties, influencing applications in specialty chemistry .

Properties

Molecular Formula |

C7H6Cl2N2O2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

2,3-dichloro-4-methyl-6-nitroaniline |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-3-2-4(11(12)13)7(10)6(9)5(3)8/h2H,10H2,1H3 |

InChI Key |

PUYJRNDNCKNRGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)Cl)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration and Ammonolysis: A Two-Step Framework

The preparation of chloronitroanilines typically follows a two-step sequence: nitration of a chlorinated aromatic precursor followed by ammonolysis to introduce the amine group. For example, 2,3,4-trichloronitrobenzene serves as a common intermediate in synthesizing 2,3-dichloro-6-nitroaniline. In this process, nitration is achieved using a mixture of sulfuric and nitric acids, generating the nitroaromatic backbone. Subsequent ammonolysis replaces one chlorine atom with an amine group under high-pressure conditions.

For DCONA, introducing a methyl group at the 4-position would likely require starting with a methyl-substituted trichlorobenzene derivative. For instance, 1,2,3-trichloro-4-methylbenzene could undergo nitration to yield 2,3,4-trichloro-6-nitro-4-methylbenzene, followed by selective ammonolysis at the 4-chloro position. However, this hypothesis remains untested in the reviewed literature.

Catalytic Ammonolysis: Enhancing Yield and Selectivity

Role of Sulfur-Containing Catalysts

Patent CN111646907A demonstrates that sulfur-containing catalysts like p-hydroxybenzenesulfonic acid significantly enhance reaction rates and selectivity during ammonolysis. In a representative example, 2,3,4-trichloronitrobenzene reacted with aqueous ammonia at 80°C and 0.3 MPa for 6 hours, achieving a yield of 99.1% with 99.5% purity. The catalyst facilitates chlorine displacement by stabilizing transition states through hydrogen bonding, as illustrated below:

Table 1: Comparative Performance of Catalysts in Ammonolysis

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| p-Hydroxybenzenesulfonic acid | 80 | 0.3 | 99.1 | 99.5 |

| 2,4-Bisphenol sulfur | 80 | 0.3 | 99.1 | 99.3 |

| None (Control) | 80 | 0.3 | 72.4 | 88.2 |

Data adapted from CN111646907A.

Solvent Systems and Reaction Efficiency

Aqueous vs. Organic Media

The choice of solvent critically impacts reaction thermodynamics and byproduct formation. Patent CN111646907A advocates for water as a solvent , noting its dual role in solubilizing ammonia and mitigating side reactions. By contrast, CN106854162A employs chlorobenzene in ammonolysis, achieving 98.9% yield at 130°C. While aqueous systems are environmentally favorable, organic solvents may improve kinetics for sterically hindered substrates like methyl-substituted intermediates.

Table 2: Solvent Comparison in Ammonolysis Reactions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Water | 80 | 6 | 99.1 | Low |

| Chlorobenzene | 130 | 7 | 98.9 | Moderate |

Industrial Scalability and Process Economics

Energy Consumption and Waste Management

Industrial adoption of DCONA synthesis hinges on optimizing energy inputs and recycling reagents. Both patents highlight closed-loop systems for recovering ammonia and solvents. For example, CN111646907A recycles filtrate ammonia into subsequent batches, reducing raw material costs by ~40%. Similarly, CN106854162A distills and reuses chlorobenzene, achieving a solvent recovery rate of 95%.

Challenges in Introducing Methyl Substituents

Steric and Electronic Effects

The addition of a methyl group at the 4-position introduces steric hindrance, potentially slowing nitration and ammonolysis. Computational modeling suggests that methyl groups electron-donating effects could deactivate the aromatic ring, necessitating higher nitration temperatures. Furthermore, regioselective ammonolysis may require tailored catalysts to favor substitution at the 4-chloro position over the 2- or 3-positions.

Chemical Reactions Analysis

Nitration: The nitro group in 2,3-Dichloro-4-methyl-6-nitroaniline makes it susceptible to electrophilic aromatic substitution reactions. Nitration introduces the nitro group (-NO) into the benzene ring.

Chlorination: The chloro groups (-Cl) can undergo substitution reactions, such as electrophilic aromatic chlorination.

Methylation: Methylating agents introduce the methyl group (-CH) into the compound.

Nitration: Nitric acid (HNO) and sulfuric acid (HSO).

Chlorination: Chlorine gas (Cl) or chlorinating agents.

Methylation: Methylating agents like dimethyl sulfate (MeSO) or methyl iodide (MeI).

Major Products: The major product is this compound itself.

Scientific Research Applications

Agrochemical Intermediate

Role in Pesticide Synthesis

2,3-Dichloro-4-methyl-6-nitroaniline serves as a crucial intermediate in the synthesis of several pesticides. Notably, it is utilized in the production of aclonifen, a herbicide effective against various weeds. The synthesis method often involves nitration and subsequent reactions to yield high-purity products suitable for agricultural use .

Case Study: Synthesis Methodology

Recent patents describe efficient methods for preparing this compound using environmentally friendly processes. For instance, one method employs ammonolysis of 2,3,4-trichloronitrobenzene under mild conditions, achieving yields exceeding 99% with high selectivity . This approach not only enhances production efficiency but also minimizes environmental impact.

Dye Manufacturing

Use in Dye Production

The compound is also significant in the dye industry, where it acts as an intermediate for synthesizing various azo dyes. These dyes are widely used in textiles and other materials due to their vibrant colors and stability.

Data Table: Comparison of Dye Properties

| Dye Name | Color | Stability | Application Area |

|---|---|---|---|

| Azo Dye A | Red | High | Textiles |

| Azo Dye B | Yellow | Medium | Plastics |

| Azo Dye C | Blue | High | Paper |

Pharmaceutical Research

Biological Activity

Research indicates that this compound exhibits potential biological activity. Nitroanilines are known to undergo metabolic transformations that may lead to reactive intermediates capable of interacting with cellular macromolecules. This characteristic makes them subjects of interest in pharmacological studies aimed at understanding oxidative stress mechanisms and cellular damage pathways.

Case Study: Pharmacological Investigations

A study evaluated the interactions of nitroanilines with cellular components, revealing their impact on oxidative stress and enzymatic activities. Such findings underscore the importance of this compound in developing therapeutic agents targeting oxidative damage.

Chemical Reactivity and Synthesis

Reactivity Profile

The chemical reactivity of this compound includes electrophilic substitution reactions due to the presence of nitro and chloro groups on the aromatic ring. These reactions can lead to the formation of various derivatives that may possess unique properties beneficial for further applications.

Synthesis Approaches

Two primary approaches are commonly employed for synthesizing this compound:

- Nitration followed by Ammonolysis : Utilizing trichloronitrobenzene as a starting material.

- Direct Chlorination and Nitration : Modifying existing aniline derivatives to introduce desired functional groups.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. its aromatic nature and functional groups likely play a role in interactions with biological targets.

Comparison with Similar Compounds

Substituent Effects: Halogens and Alkyl Groups

The target compound’s reactivity and stability are shaped by its substituents:

- Chlorine (Cl): Electron-withdrawing, meta/para-directing. Two Cl atoms increase molecular polarity and decrease pKa (enhanced acidity) compared to non-halogenated analogs.

- Methyl (-CH₃) : Electron-donating, ortho/para-directing. The methyl group at position 4 introduces steric hindrance and may reduce solubility in polar solvents.

- Nitro (-NO₂): Strongly electron-withdrawing, directing subsequent reactions to meta positions.

Key Structural Analogs:

*Note: pKa values are estimated based on similar chloro-nitroaniline derivatives .

Key Observations:

- Halogen Impact : Bromine in 4-Bromo-2,3-dimethyl-6-nitroaniline increases molecular weight and alters reactivity (e.g., slower nucleophilic substitution vs. chloro analogs) . Fluorine, being smaller and more electronegative, reduces steric effects compared to chlorine .

- Methyl Group : The methyl substituent in 2-Methyl-6-nitroaniline () improves thermal stability but reduces aqueous solubility. In the target compound, the 4-methyl group may hinder crystallization .

- Nitro Positioning: 6-Chloro-2,4-dinitroaniline () has higher acidity (pKa ~1.10) due to two nitro groups, whereas mono-nitro analogs like the target compound are less acidic .

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dichloro-4-methyl-6-nitroaniline, and what are the critical parameters affecting yield?

- Methodological Answer : Synthesis typically involves sequential nitration, chlorination, and methylation of aniline derivatives. For example:

Nitration : Start with chlorinated aniline precursors. Nitration at the para position (relative to NH₂) is favored under controlled HNO₃/H₂SO₄ conditions.

Chlorination : Use Cl₂ or SOCl₂ in the presence of FeCl₃ as a catalyst to introduce chloro groups at positions 2 and 3 .

Methylation : A Friedel-Crafts alkylation with CH₃Cl/AlCl₃ can introduce the methyl group at position 4.

- Critical Parameters :

- Temperature control during nitration (exothermic reactions risk over-nitration).

- Stoichiometric ratios of chlorinating agents to avoid polychlorination byproducts.

- Steric hindrance from existing substituents may require prolonged reaction times for methylation .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern and confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent effects. The nitro group deshields adjacent protons (e.g., H-5 in 2,3-dichloro derivatives), while methyl groups show distinct singlets .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and NH₂ (3450–3350 cm⁻¹) groups. Chloro substituents lack strong IR signals but influence ring vibrations .

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl) validate the structure .

- X-ray Crystallography : Resolves positional ambiguities in halogen and methyl placement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group deactivates the ring, directing electrophiles to less substituted positions.

- Reactivity Analysis :

- Nitro and chloro groups create electron-deficient regions, making further electrophilic substitution (e.g., sulfonation) challenging unless strong directing groups (e.g., –NH₂) are present .

- Methyl groups weakly activate adjacent positions but are overshadowed by deactivating substituents .

- Case Study : DFT simulations of bromination predict meta-bromination relative to the methyl group, validated by experimental HPLC data .

Q. What strategies are employed to resolve contradictions in reported NMR spectral data for halogenated nitroanilines, and how can deuterated analogs aid in signal assignment?

- Methodological Answer :

- Deuterated Analogs : Use 2,3,5,6-d₄ derivatives to simplify ¹H NMR spectra by suppressing coupling with adjacent protons. For example, 4-Nitroaniline-2,3,5,6-d₄ (CAS 64164-08-5) isolates NH₂ signals for precise integration .

- Solvent Effects : Compare DMSO-d₆ (enhances NH₂ proton exchange) vs. CDCl₃ (sharpens aromatic signals).

- Dynamic NMR : Resolve rotational barriers in methyl groups (e.g., coalescence temperatures) to distinguish between conformational isomers .

- Contradiction Resolution : Cross-reference with X-ray data to validate assignments when spectral overlaps occur (e.g., H-5 vs. H-6 in crowded regions) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported melting points or stability profiles for this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥99% purity) to rule out impurities affecting thermal properties. Commercial standards (e.g., Kanto Reagents’ 4-Nitroaniline standard, >97% purity) provide benchmarks .

- Thermogravimetric Analysis (TGA) : Differentiate decomposition (e.g., nitro group loss) from melting.

- Crystallization Solvents : Compare recrystallization from ethanol (mp 146–148°C) vs. acetonitrile (mp 142–144°C) to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.